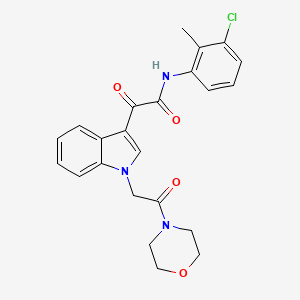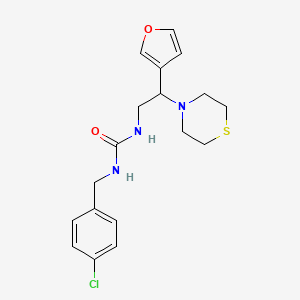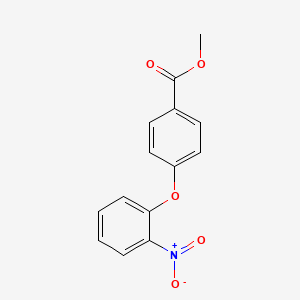
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The unique structure of this compound makes it an ideal candidate for studying the mechanism of action of PKC and its potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a compound with potential applications in various fields of scientific research. Its relevance is highlighted through the synthesis and characterization of similar compounds, which serve as model substances for studying molecular structures and interactions. For instance, the molecular and crystal structures of related piperidine derivatives have been determined, providing insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). This research contributes to a deeper understanding of the chemical and physical properties of such compounds, which could be pivotal for their application in material science and drug design.
Biological Activities
Compounds with structural similarities to 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one have been explored for their biological activities. Notably, the synthesis and antimicrobial evaluation of N-substituted derivatives of related compounds have shown moderate to potent activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Additionally, the synthesis, characterization, and biological studies of certain piperidin-4-one oxime derivatives have revealed their antimicrobial potency against selected bacterial and fungal strains (Sundararajan et al., 2015). These findings suggest potential therapeutic applications of such compounds in treating infections.
Chemical Synthesis and Reactions
The compound and its analogs have served as key intermediates in chemical synthesis, demonstrating the versatility and utility of the piperidine backbone in organic synthesis. Research on captodative formyl- and acyl(amino)alkenes containing terminal double bonds or weakly basic tertiary amino groups has shown that piperidine can react with brominated ketones to produce a mixture of derivatives through base-mediated actions (Rulev et al., 2003). This highlights the compound's role in facilitating novel organic transformations, which can be crucial for the development of new synthetic methodologies.
properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-17-7-4-11-21-19(17)24-15-8-12-22(13-9-15)18(23)10-14-25-16-5-2-1-3-6-16/h1-7,11,15H,8-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFYHWFAWKERIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2858393.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)
![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)